2'-Fluoro-2'-deoxyguanosine-5'-triphosphate is a modified nucleotide that serves as an important tool in molecular biology and biochemistry. It is a derivative of deoxyguanosine, where the hydrogen atom at the 2' position of the ribose sugar is replaced by a fluorine atom. This modification enhances the stability of nucleic acids, making them less susceptible to enzymatic degradation. The compound is primarily utilized in various applications, including the synthesis of oligonucleotides and the development of therapeutic agents.
2'-Fluoro-2'-deoxyguanosine-5'-triphosphate can be sourced from chemical suppliers specializing in nucleotides and nucleosides. It falls under the classification of purine deoxyribonucleotides, which are essential components of DNA. The molecular formula for this compound is with a molecular weight of approximately 525.17 g/mol .
The synthesis of 2'-Fluoro-2'-deoxyguanosine-5'-triphosphate typically involves several key steps:
The molecular structure of 2'-Fluoro-2'-deoxyguanosine-5'-triphosphate features a purine base (guanine), a deoxyribose sugar with a fluorine substitution at the 2' position, and a triphosphate group attached to the 5' carbon. The presence of fluorine enhances the structural stability by preventing hydrolysis.
Key structural data includes:
The reactivity of 2'-Fluoro-2'-deoxyguanosine-5'-triphosphate primarily involves its use as a substrate in polymerase reactions for DNA synthesis. The fluorine substitution allows for enhanced incorporation into DNA strands while providing resistance to nucleases.
Notably, it can participate in:
The mechanism of action for 2'-Fluoro-2'-deoxyguanosine-5'-triphosphate revolves around its incorporation into DNA during replication or transcription processes. The presence of fluorine stabilizes the N-glycosidic bond, thus reducing base loss and backbone cleavage.
This stabilization leads to:
The physical properties of 2'-Fluoro-2'-deoxyguanosine-5'-triphosphate include:
Chemical properties include:
The applications of 2'-Fluoro-2'-deoxyguanosine-5'-triphosphate are diverse and significant in scientific research:
2'-Fluoro-2'-deoxyguanosine-5'-triphosphate (2'-F-dGTP) exhibits distinct enzymatic recognition due to its C2' fluorine modification, which sterically and electronically mimics the 2'-OH of ribonucleotides while maintaining the deoxyribose conformation. High-fidelity DNA polymerases like T7 DNA polymerase undergo a substrate-induced conformational change from an open to a closed state upon nucleotide binding, a critical step for discrimination between correct and incorrect nucleotides [2]. The fluorine atom introduces subtle alterations in sugar pucker and bond angles, affecting the kinetics of this transition. Specifically, 2'-F-dGTP is accommodated within the nucleotide-binding pocket when paired with cytosine in the template strand, but the reduced flexibility of the sugar moiety increases the energy barrier for mispaired incorporation. Kinetic studies reveal that the conformational change step (k₂) governs substrate retention or release, with the 2'-fluoro modification enhancing discrimination against mismatched bases by slowing the open-to-closed transition in non-cognate pairings [2] [5].
Table 1: Substrate Specificity Parameters of DNA Polymerases for 2'-F-dGTP vs. dGTP
Polymerase | Substrate | Kd,app (μM) | kpol (s⁻¹) | Specificity Constant (kpol/Kd,app, μM⁻¹s⁻¹) |
---|---|---|---|---|
T7 DNA Pol | dGTP | 28 | 300 | 10.7 |
T7 DNA Pol | 2'-F-dGTP | 42 | 180 | 4.3 |
Klenow Fragment | dGTP | 15 | 50 | 3.3 |
Klenow Fragment | 2'-F-dGTP | 38 | 32 | 0.8 |
Thermophilic DNA polymerases exhibit variable efficiency for 2'-F-dGTP incorporation due to structural differences in their active sites. Pfu polymerase (from Pyrococcus furiosus) demonstrates moderate incorporation efficiency (kcat/Km ≈ 1.2 μM⁻¹s⁻¹) but high fidelity due to its robust 3'→5' exonuclease proofreading. In contrast, Vent® polymerase (from Thermococcus litoralis) shows higher processivity with 2'-F-dGTP (kcat = 220 s⁻¹) owing to tighter interactions with the modified sugar-phosphate backbone [5]. Deep Vent® polymerase excels in long-template synthesis due to enhanced strand displacement activity. Notably, UlTma polymerase (from Thermotoga maritima) achieves near-native incorporation rates (kpol = 260 s⁻¹) owing to a flexible O-helix domain that accommodates the fluorine atom without steric clashes. However, all thermophilic variants exhibit reduced catalytic efficiency (kcat/Km) compared to natural dGTP, attributable to attenuated conformational change kinetics at elevated temperatures [2] [5].
Table 2: Thermophilic Polymerase Performance with 2'-F-dGTP
Polymerase | kcat (s⁻¹) | Km (μM) | kcat/Km (μM⁻¹s⁻¹) | Processivity (nt) | Error Rate (×10⁻⁶) |
---|---|---|---|---|---|
Pfu | 85 | 71 | 1.2 | 500 | 0.8 |
Vent® | 220 | 95 | 2.3 | 750 | 1.5 |
Deep Vent® | 200 | 88 | 2.3 | >1,000 | 1.2 |
UlTma | 260 | 110 | 2.4 | 600 | 2.0 |
2'-F-dGTP enhances Sanger sequencing by generating nuclease-resistant DNA ladders. The fluorine substituent prevents exonuclease degradation during post-reaction purification, improving signal-to-noise ratios in electrophoretograms. Crucially, 2'-F-dGTP lacks the 3'-OH group, producing chain-terminated fragments identical in size to those from dideoxynucleotides (ddNTPs) but with greater stability. For mass spectrometry (MS) analysis, 2'-fluoro-modified fragments exhibit reduced adduct formation and improved ionization efficiency due to uniform hydrophobicity. Studies show a 40% increase in MALDI-TOF MS peak resolution compared to ddNTP-terminated fragments, enabling high-accuracy base calling in multiplexed sequencing [3] [4] [8]. This compatibility arises from the consistent mass addition of 2'-F-dGTP (C₁₀H₁₂FN₅Na₃O₁₃P₃, MW 591.12 Da) versus ddGTP (C₁₀H₁₅N₅O₁₂P₃, MW 507.18 Da), facilitating predictable mass shifts.
Pre-steady-state kinetic analyses reveal that 2'-F-dGTP incorporation follows a three-step mechanism: (1) rapid equilibrium binding (Kd ≈ 42 μM), (2) conformational change (k₂ = 180 s⁻¹), and (3) chemical catalysis (k₃ = 250 s⁻¹). The conformational change (step 2) is rate-limiting for correct incorporation but accelerates mismatch release (k₋₂ > k₃) [2]. Single-turnover experiments demonstrate a 5-fold reduction in misincorporation frequency (e.g., 2'-F-dGTP:A) compared to dGTP:A, attributed to delayed active-site closure. When mispaired, the reverse conformational change (k₋₂) occurs 12-fold faster than chemistry (k₃), promoting substrate ejection. Pyrophosphorolysis is negligible due to the stability of the closed complex after correct incorporation. However, primer extension beyond 2'-F-dGTP-terminated primers is slowed 3-fold due to restricted O-helix mobility, impacting processive synthesis [2] [5] [9].
Table 3: Kinetic Parameters for Primer Extension with 2'-F-dGTP vs. dGTP
Parameter | 2'-F-dGTP:C (Correct) | dGTP:C (Correct) | 2'-F-dGTP:A (Incorrect) | dGTP:A (Incorrect) |
---|---|---|---|---|
Kd,app (μM) | 42 ± 3 | 28 ± 2 | 220 ± 15 | 150 ± 10 |
kpol (s⁻¹) | 180 ± 12 | 300 ± 20 | 0.8 ± 0.1 | 4.0 ± 0.5 |
kpol/Kd,app | 4.3 ± 0.3 | 10.7 ± 0.9 | 0.0036 ± 0.0003 | 0.027 ± 0.003 |
Misincorporation Frequency | 1.2 × 10⁻⁶ | 4.5 × 10⁻⁶ | - | - |
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